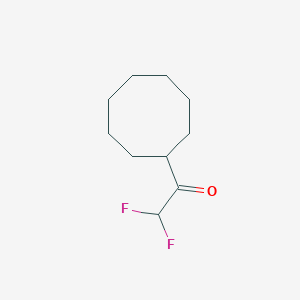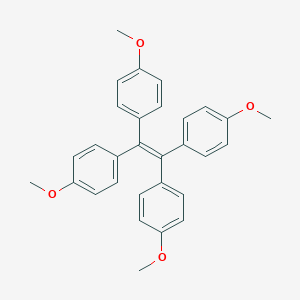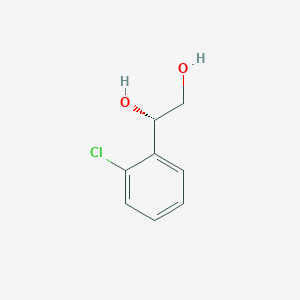
(1S)-1-(2-chlorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-(2-chlorophenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C8H9ClO2 . It is sold by various chemical suppliers for research and development purposes .
Physical and Chemical Properties The molecular weight of this compound is 172.61 . It has a melting point of 68-75 °C, a boiling point of 293 °C, and a flash point of 108 °C . The density is roughly estimated to be 1.1910, and the refractive index is estimated to be 1.5530 . The compound exhibits optical activity with [α]20/D +70°, c = 0.2 in chloroform .
Scientific Research Applications
Environmental Analysis and Extraction Methods
A novel sample preparation technique called dispersive liquid-phase microextraction was developed to preconcentrate and determine dicofol and its degradation products in water samples, which includes 2-(2-chlorophenyl)-2-(4-chlorophenyl)-1,1-dichloroethene (2,4′-DDE) among others. This method uses a new ionic liquid as the extraction solvent, offering simplicity, rapidity, and high extraction efficiency, successfully applied to the determination of dicofol and its degradation products in environmental water samples (Li et al., 2010).
Organic Synthesis
Optically pure derivatives of (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol were synthesized from key intermediates prepared by lipase-catalyzed transesterification, showcasing the application in synthesizing complex organic molecules with specific optical properties (Sakai et al., 2000).
Conformational and Computational Studies
Ab initio conformational studies on diols, including ethane-1,2-diol, were conducted using density functional theory (DFT) methods. This research provides insights into the stability and conformation for water-diol complexes, contributing to the understanding of intramolecular hydrogen bonding and complex formation with water, which is crucial for designing molecules with desired properties (Klein, 2002).
Environmental Contaminant Study
The occurrence and fate of 1-chloro-2,2-bis(4-chlorophenyl)ethene (p,p'-DDMU), a metabolite of DDT, were investigated in the environment of the Pearl River Delta, South China. This study provides valuable data on the environmental persistence and transformation pathways of chlorinated pollutants, highlighting the importance of monitoring and managing such contaminants (Guo et al., 2009).
Biodegradation Studies
Research on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients aimed to develop viable strategies for in situ remediation of chlorinated compounds. This study indicates that adding ethane or propane gas with nutrients could significantly stimulate the biodegradation process, offering a potential method for cleaning contaminated aquifers (Hatzinger et al., 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . The compound is not intended for medical, surgical, or other patient-oriented applications, nor should it be combined with any food product or ingested in any form .
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPULMDEZVJGI-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369968 |
Source


|
| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-chlorophenyl)ethane-1,2-diol | |
CAS RN |
133082-13-0 |
Source


|
| Record name | (1S)-1-(2-chlorophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
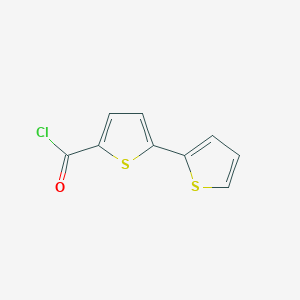
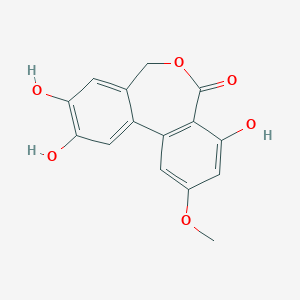
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
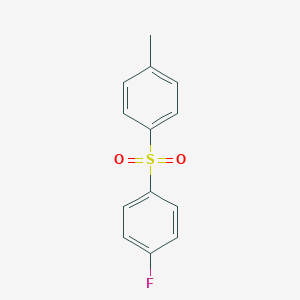
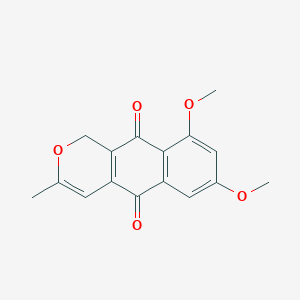
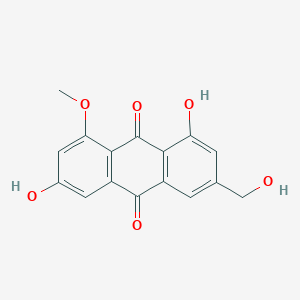
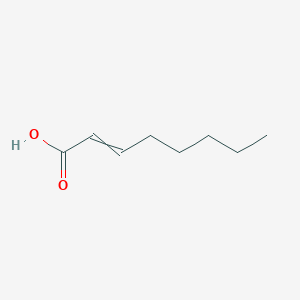
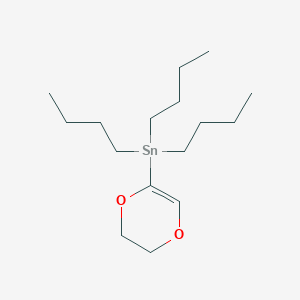
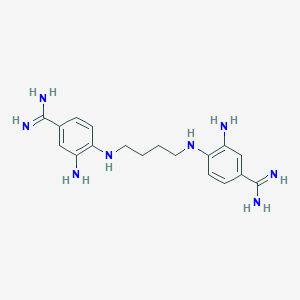
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
